Gadolinium chloride(GdCl3), hydrate (8CI,9CI)

説明

The exact mass of the compound Gadolinium chloride(GdCl3), hydrate (8CI,9CI) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Gadolinium chloride(GdCl3), hydrate (8CI,9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium chloride(GdCl3), hydrate (8CI,9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

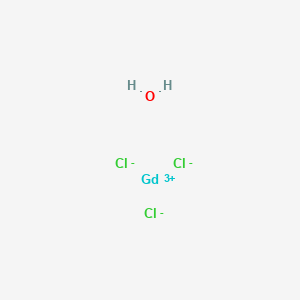

IUPAC Name |

gadolinium(3+);trichloride;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCBXHAHBCOMV-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3GdH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941148 |

Source

|

| Record name | Gadolinium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-84-5, 19423-81-5 |

Source

|

| Record name | Gadolinium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium chloride (GdCl3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019423815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Gadolinium Chloride Hydrate

This guide provides a comprehensive overview of the chemical properties of gadolinium chloride hydrate, with a particular focus on its hexahydrate form (GdCl₃·6H₂O). It is intended for researchers, scientists, and professionals in drug development who utilize gadolinium compounds in their work. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior, ensuring a thorough understanding for both practical and theoretical applications.

Core Molecular and Physical Characteristics

Gadolinium(III) chloride is a hygroscopic, colorless, water-soluble salt. The most commonly encountered form is the hexahydrate, GdCl₃·6H₂O. The presence of the Gd³⁺ ion is of particular interest due to its electronic configuration, which imparts significant magnetic properties. With seven unpaired electrons in the 4f orbital, Gd³⁺ possesses the maximum possible number of unpaired spins for any known element, leading to strong paramagnetic behavior that is central to its applications in magnetic resonance imaging (MRI).

Physical Properties Summary

| Property | Value | Source(s) |

| Chemical Formula | GdCl₃·6H₂O | [1] |

| Molecular Weight | 371.70 g/mol | [2] |

| Appearance | White crystalline, hygroscopic powder/solid | [3] |

| CAS Number | 13450-84-5 | [3] |

| Density | 2.42 g/cm³ | [1] |

| Melting Point | 609 °C (anhydrous) | [3] |

| Boiling Point | 1,580 °C (anhydrous) | [3] |

| Water Solubility | 94.65 g/100 mL at 25°C | [3] |

| Ethanol Solubility | 2.43 mol/kg at 298.2 K | [4] |

Structural Chemistry and Coordination

The structure of gadolinium chloride hydrate is crucial to understanding its reactivity and behavior in different environments.

Solid-State Structure

In its hexahydrate crystalline form, the gadolinium(III) ion is not simply coordinated to six water molecules. Single-crystal X-ray diffraction studies have revealed that the central Gd(III) atom exhibits a coordination number of eight, with a slightly deformed square antiprismatic geometry.[5] The coordination sphere is composed of six water molecules and two chloride ions, resulting in the formation of a complex cation, [Gd(H₂O)₆Cl₂]⁺.[3][5] The remaining chloride ion exists as a counter-ion in the crystal lattice. The supramolecular assembly is further stabilized by hydrogen bonds between the coordinated water molecules and the chloride ions.[5]

Diagram: Coordination of Gadolinium in the Hexahydrate Crystal

A simplified 2D representation of the [Gd(H₂O)₆Cl₂]⁺ complex cation.

Aqueous Solution Behavior and Hydrolysis

Upon dissolution in water, the crystalline structure breaks down. The gadolinium(III) ion exists in aqueous solution as a hydrated "aqua" ion, primarily as [Gd(H₂O)₈]³⁺ and [Gd(H₂O)₉]³⁺ in equilibrium.[6] Solutions of gadolinium chloride are acidic due to the hydrolysis of the Gd³⁺ ion.[7] The high charge density of the small Gd³⁺ ion polarizes the coordinated water molecules, leading to the release of protons (H⁺) and the formation of hydroxo-complexes.

The hydrolysis of Gd³⁺ can be represented by the following equilibrium:

[Gd(H₂O)ₙ]³⁺ + H₂O ⇌ [Gd(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺

This acidic nature is an important consideration when preparing solutions for biological or pH-sensitive applications. At near-neutral pH, the solubility of "free" gadolinium(III) decreases, which can lead to precipitation.[3] This, coupled with the inherent toxicity of the free Gd³⁺ ion, necessitates the use of chelating agents for in vivo applications.[3][8]

Synthesis and Preparation

The hexahydrate is the commercially available form and can be synthesized in the laboratory with high purity.

Experimental Protocol: Synthesis of Gadolinium Chloride Hexahydrate from Gadolinium Oxide

This protocol is based on established methods for the preparation of rare-earth chlorides.[4]

Objective: To synthesize GdCl₃·6H₂O from Gd₂O₃.

Materials:

-

Gadolinium(III) oxide (Gd₂O₃, 99.9%+ purity)

-

Concentrated hydrochloric acid (HCl, ~37%)

-

Deionized water

-

pH indicator paper or a calibrated pH meter

-

Crystallizing dish

-

Hot plate with magnetic stirring

-

Desiccator with a suitable drying agent (e.g., anhydrous CaCl₂, P₂O₅, and NaOH)[4]

Procedure:

-

Dissolution: Carefully and slowly add a stoichiometric amount of concentrated HCl to a suspension of Gd₂O₃ in a minimal amount of deionized water in a beaker with constant stirring. The reaction is exothermic. The reaction equation is: Gd₂O₃ + 6HCl → 2GdCl₃ + 3H₂O

-

Heating: Gently heat the mixture on a hot plate with stirring to facilitate the complete dissolution of the oxide. The solution should become clear.

-

Neutralization (Optional but Recommended): Check the pH of the solution. If it is strongly acidic, carefully add a small amount of a dilute base (e.g., dilute NaOH) dropwise until the pH is near neutral. This step helps to avoid the co-crystallization of excess acid.

-

Evaporation and Crystallization: Transfer the clear solution to a crystallizing dish and gently heat it to evaporate the excess water. Continue heating until crystals begin to form.[3]

-

Cooling and Crystal Growth: Remove the dish from the heat and allow it to cool slowly to room temperature to promote the growth of larger crystals.

-

Isolation and Drying: Collect the crystals by filtration. Dry the crystals in a desiccator over a suitable desiccant to remove surface moisture.[4]

Self-Validation: The purity of the synthesized GdCl₃·6H₂O can be confirmed by titration. The gadolinium content can be determined by titration with EDTA, and the chloride content can be determined by titration with silver nitrate (Volhard method).[4]

Thermal Properties and Decomposition

The thermal stability of gadolinium chloride hydrate is a critical parameter, especially when preparing anhydrous gadolinium chloride or in high-temperature applications.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of GdCl₃·6H₂O reveals a multi-step decomposition process. The dehydration of the hexahydrate is accompanied by hydrolysis, which leads to the formation of gadolinium oxychloride (GdOCl) as an intermediate.[9]

The overall thermal decomposition can be summarized as follows:

GdCl₃·6H₂O(s) → GdOCl(s) + 2HCl(g) + 5H₂O(g)

Further heating of GdOCl in the presence of a chlorinating agent can yield anhydrous GdCl₃.

Diagram: Thermal Decomposition Pathway of GdCl₃·6H₂O

Simplified thermal decomposition pathway of gadolinium chloride hexahydrate.

Chemical Reactivity

Gadolinium chloride hydrate exhibits reactivity typical of a hydrated metal halide.

Reaction with Bases

As a Lewis acid, Gd³⁺ reacts with strong bases, such as sodium hydroxide (NaOH), to form gadolinium(III) hydroxide, Gd(OH)₃, as a gelatinous precipitate.

GdCl₃(aq) + 3NaOH(aq) → Gd(OH)₃(s) + 3NaCl(aq)

This reaction is important for the synthesis of gadolinium oxide, as the hydroxide can be subsequently calcined.

Incompatible Materials

Gadolinium chloride hydrate should be stored away from strong bases and strong oxidizing agents.[7] Metals and their salts may react violently with powerful halogenating agents like chlorine trifluoride and bromine trifluoride.[7]

Toxicological and Safety Considerations

Health Hazards

Gadolinium chloride hydrate is considered a hazardous substance.[7] It is irritating to the eyes, respiratory system, and skin.[2] Accidental ingestion may be harmful, and lanthanide poisoning can lead to severe symptoms, including respiratory and heart failure. The free, unchelated Gd³⁺ ion is toxic and can interfere with biological processes by mimicking essential cations like Ca²⁺.[3][8]

Handling and Storage

Due to its hygroscopic and hazardous nature, specific precautions should be taken when handling gadolinium chloride hydrate.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[7] Due to its hygroscopic nature, storage under an inert atmosphere is recommended for maintaining the integrity of the compound.[7]

Analytical Characterization

A variety of analytical techniques are employed to characterize gadolinium chloride hydrate.

-

X-Ray Diffraction (XRD): Single-crystal XRD is used to determine the precise crystal structure and coordination environment of the gadolinium ion.[5] Powder XRD can be used for phase identification.

-

Thermogravimetric Analysis (TGA): As discussed, TGA is essential for studying the thermal decomposition and hydration states of the compound.[5]

-

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the coordinated water molecules and the Gd-Cl bonds. Spectral data for gadolinium chloride hydrate is available in databases such as PubChem.[2]

-

Elemental Analysis: Titration methods, as mentioned in the synthesis section, are used for quantitative determination of gadolinium and chloride content.[4]

Conclusion

Gadolinium chloride hydrate is a compound of significant scientific and technological importance. Its unique magnetic properties, stemming from the Gd³⁺ ion, make it a cornerstone in the development of MRI contrast agents. A thorough understanding of its chemical properties, including its structure, solubility, thermal behavior, and reactivity, is paramount for its safe and effective use in research and development. This guide has provided a detailed examination of these properties, offering both the "what" and the "why" to empower scientists in their work with this versatile rare-earth compound.

References

-

Mechanism and Caloric Effects of the Thermal Dehydration of GdCl3 ⋅ 6H2O Crystalline Hydrate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Pomiro, F. J., Fouga, G. G., Gaviría, J. P., & Bohe, A. E. (2015). Thermogravimetry study of Gd2O3 chlorination: Kinetics and characterization of gadolinium oxychloride. Journal of Thermal Analysis and Calorimetry, 121(1), 183–191. Retrieved January 24, 2026, from [Link]

-

Kresakova, L., Vlcek, M., Tarasenko, R., Orendac, M., Orendacova, A., & Zeleňák, V. (2021). Gadolinium chloride hexahydrate and its intercalation into synthetic saponite: structure, characterization and slow magnetic relaxation of the intercalated sample. New Journal of Chemistry, 45(15), 6757-6766. Retrieved January 24, 2026, from [Link]

-

Gadolinium(III) chloride. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Merbach, A., Pitteloud, M. N., & Jaccard, P. (1972). Gadolinium Chloride. Solubility Data Series, 15, 246-250. Retrieved January 24, 2026, from [Link]

-

Gadolinium chloride hexahydrate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Journal of Chemical Health Risks. (2022). Study for Liquid-Liquid Extraction of Gadolinium (III) Ion using New Azo Derivative and Its Thermodynamic Isotherm Studies. Journal of Chemical Health Risks, 12(2), 223-234. Retrieved January 24, 2026, from [Link]

-

Handbook of Synthetic Methodologies and Protocols of Nanomaterials. (2017). In World Scientific. Retrieved January 24, 2026, from [Link]

-

Gadolinium. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Effect of the pH of the medium on the structure of gadolinium-containing complexes according to EPR data. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Preparation process of gadolinium oxide powder. (n.d.). Google Patents.

-

Speciation Analysis of Gadolinium-based Contrast Agents Using Aqueous Eluent-Hydrophilic Interaction Liquid Chromatography Hyphenated with Inductively Coupled Plasma-Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Study of Solution Equilibria Between Gadolinium(III) Ion and Moxifloxacin. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Rodenas, L. G., & Liberman, S. J. (1991). Hydrolysis of gadolinium(III) in light and heavy water. Talanta, 38(3), 313–318. Retrieved January 24, 2026, from [Link]

-

Gd(III) and Yb(III) Complexes Derived from a New Water-Soluble Dioxopolyazacyclohexane Macrocycle. (2023). ACS Omega. Retrieved January 24, 2026, from [Link]

-

Temperature shifts of typical lines of GdCl3·6H2O. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Rodenas, L. G., & Liberman, S. J. (1991). Hydrolysis of gadolinium(III) in light and heavy water. Talanta, 38(3), 313–318. Retrieved January 24, 2026, from [Link]

-

Synthesis of colloidal aqueous suspensions of a layered gadolinium hydroxide: a potential MRI contrast agent. (2009). Journal of Materials Chemistry, 19(23), 3935-3941. Retrieved January 24, 2026, from [Link]

-

Effect of hydration equilibria on the relaxometric properties of Gd(III) complexes: new insights into old systems. (2023). Dalton Transactions. Retrieved January 24, 2026, from [Link]

-

Activity Measurements of Gadolinium(III) Chloride in Molten LiCl-KCl Eutectic Salt Using Saturated Gd/GdCl3 Reference Electrode. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

-

A primer on gadolinium chemistry. (2010). Journal of the American College of Radiology, 7(10), 788–798. Retrieved January 24, 2026, from [Link]

-

Gadolinium chloride. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Gallium(III) Ion Hydrolysis under Physiological Conditions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Zakiryanova, I. D., Khokhryakov, A. A., & Smolenski, V. V. (2019). Gadolinium Oxide Dissolution Kinetics in Chloride GdCl3-KCl Melt According to Raman Spectroscopy Data. Journal of Applied Spectroscopy, 86(4), 673–677. Retrieved January 24, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Gadolinium chloride hexahydrate | Cl3GdH12O6 | CID 197915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gadolinium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. Gadolinium chloride hexahydrate and its intercalation into synthetic saponite: structure, characterization and slow magnetic relaxation of the intercalated sample - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Characteristics of Gadolinium(III) Chloride Hydrate for Researchers

This guide provides an in-depth exploration of the essential physical and chemical characteristics of gadolinium(III) chloride hydrate (GdCl₃·6H₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of properties to offer practical insights and detailed methodologies for the accurate characterization and handling of this crucial gadolinium salt.

Introduction: The Significance of Gadolinium(III) Chloride Hydrate

Gadolinium(III) chloride, particularly in its hydrated form (GdCl₃·6H₂O), serves as a pivotal precursor in the synthesis of a wide array of gadolinium-based materials. Its significance stems from the unique properties of the gadolinium(III) ion (Gd³⁺), which possesses the maximum number of unpaired electrons (seven) among all elements in the periodic table.[1] This high number of unpaired electrons results in a large magnetic moment, making Gd³⁺ a cornerstone in the development of contrast agents for Magnetic Resonance Imaging (MRI) and a subject of intense research in materials science.[1][2] A thorough understanding of the physical characteristics of its common hydrated chloride salt is therefore paramount for any researcher working with gadolinium compounds.

Core Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of GdCl₃·6H₂O is essential for its effective use in a research setting. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | GdCl₃·6H₂O | [3] |

| Molecular Weight | 371.70 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Density | 2.424 g/cm³ at 25 °C | [3] |

| Melting Point | 609 °C (for anhydrous GdCl₃) | [1] |

| Boiling Point | 1580 °C (for anhydrous GdCl₃) | [1] |

| Hygroscopicity | Highly hygroscopic | [1][3] |

Solubility Profile: A Critical Parameter

The solubility of GdCl₃·6H₂O is a critical factor in its application, particularly for the preparation of precursor solutions.

Aqueous Solubility

Solubility in Organic Solvents

Data on the solubility of GdCl₃·6H₂O in organic solvents is less abundant. However, some information is available for the anhydrous form, which can provide guidance. The solubility of anhydrous GdCl₃ in ethanol at 298.2 K (25 °C) has been reported to be 2.43 mol/kg.[6] Information regarding its solubility in other common laboratory solvents such as methanol and acetone is sparse, necessitating experimental determination for specific applications. It is important to note that the presence of water of hydration will influence the solubility profile compared to the anhydrous salt.

Structural Characteristics

The arrangement of atoms and molecules in the solid state dictates many of the material's properties. In the hexahydrate form, the gadolinium ion is coordinated by six water molecules and two chloride ions, resulting in a coordination number of eight.[1]

Caption: Coordination sphere of the Gd³⁺ ion in GdCl₃·6H₂O.

Thermal Behavior and Decomposition Pathway

The thermal stability of GdCl₃·6H₂O is a critical consideration for its use in high-temperature synthesis routes. The decomposition process is not a simple loss of water but involves hydrolysis.

Upon heating, GdCl₃·6H₂O undergoes a multi-step decomposition. Initially, the six water molecules are lost in stages. This dehydration is accompanied by hydrolysis, leading to the formation of gadolinium oxychloride (GdOCl). Further heating at higher temperatures will eventually lead to the formation of gadolinium(III) oxide (Gd₂O₃).

Caption: Thermal decomposition pathway of GdCl₃·6H₂O.

A detailed experimental investigation using Thermogravimetric Analysis (TGA) is essential to elucidate the precise temperature ranges and weight losses associated with each decomposition step.

Experimental Protocols for Accurate Characterization

To ensure reproducible and reliable research outcomes, the use of standardized experimental protocols for the characterization of GdCl₃·6H₂O is imperative.

Determination of Water Content by Karl Fischer Titration

The exact water content of GdCl₃·6H₂O can vary depending on storage and handling. Karl Fischer titration is the gold standard for accurate water determination in hydrated salts.

Principle: The Karl Fischer reaction is a specific chemical method for the determination of water. It is based on the oxidation of sulfur dioxide by iodine in the presence of water.

Step-by-Step Methodology:

-

Apparatus: A calibrated Karl Fischer titrator (volumetric or coulometric).

-

Reagents: Anhydrous methanol, Karl Fischer reagent (one-component or two-component).

-

Titration Vessel Preparation: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. This removes any residual moisture from the solvent and the vessel.

-

Sample Preparation and Introduction: Accurately weigh approximately 0.1-0.5 g of the GdCl₃·6H₂O sample in a dry, tared weighing boat. Quickly and carefully transfer the sample to the conditioned titration vessel.

-

Titration: Start the titration immediately after adding the sample. The titration will proceed automatically until the endpoint is reached.

-

Calculation: The water content is calculated based on the volume of Karl Fischer reagent consumed and its predetermined titer.

Causality Behind Experimental Choices: The use of anhydrous methanol is crucial to dissolve the hydrated salt and release the water molecules for reaction. The pre-titration of the solvent ensures that the measurement is not biased by ambient moisture. Quick transfer of the hygroscopic sample minimizes water absorption from the atmosphere.

Preparation of a Standard Solution

The hygroscopic nature of GdCl₃·6H₂O presents a challenge in preparing standard solutions of known concentration by direct weighing. The following protocol is recommended for accurate preparation.

Step-by-Step Methodology:

-

Approximate Weighing: In a low-humidity environment (e.g., a glove box or a balance with a draft shield), quickly weigh an approximate amount of GdCl₃·6H₂O needed to prepare the desired solution volume and concentration.

-

Dissolution: Dissolve the weighed salt in a volumetric flask with deionized water. Ensure complete dissolution by swirling or using an ultrasonic bath.

-

Dilution to Volume: Carefully add deionized water to the mark of the volumetric flask, ensuring the meniscus is read correctly at eye level.

-

Standardization: The exact concentration of the prepared gadolinium solution must be determined by a primary analytical method. A common and reliable method is complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator such as Xylenol Orange.[6]

-

Storage: Store the standardized solution in a tightly sealed container to prevent evaporation.

Causality Behind Experimental Choices: Direct weighing is inaccurate due to the rapid absorption of atmospheric moisture. Therefore, an approximate amount is used, and the final concentration is determined by a reliable analytical technique like EDTA titration, which provides a precise measure of the Gd³⁺ concentration.

Handling and Storage of a Hygroscopic Material

The pronounced hygroscopic nature of GdCl₃·6H₂O necessitates careful handling and storage to maintain its integrity.

Recommended Practices:

-

Storage: Store GdCl₃·6H₂O in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide). For long-term storage, sealing the container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Handling: Whenever possible, handle the material in a controlled-humidity environment, such as a glove box. If a glove box is not available, minimize the exposure time to the ambient atmosphere. Use dry glassware and spatulas.

Caption: Best practices for storage and handling of GdCl₃·6H₂O.

Conclusion

A comprehensive understanding of the physical characteristics of gadolinium(III) chloride hydrate is fundamental for its effective and reproducible use in research and development. This guide has provided a detailed overview of its key properties, including solubility, structure, and thermal behavior, complemented by robust experimental protocols for its characterization and handling. By adhering to these principles and methodologies, researchers can ensure the quality and consistency of their work with this important gadolinium precursor.

References

-

Gadolinium(III) chloride. In Wikipedia. Retrieved January 25, 2026, from [Link]

- Merbach, A., Pitteloud, M. N., & Jaccard, P. (Year). Title of the work. Source. (Please note: A full citation for this source was not available in the provided search results).

- Handbook of Synthetic Methodologies and Protocols of Nanomaterials. (n.d.). Gadolinium (64Gd). World Scientific Publishing.

- Journal of the Electrochemical Society. (2019). Electrochemical properties of Gd(III)

- ResearchGate. (2017, July 11). Activity Measurements of Gadolinium(III)

- ResearchGate. (n.d.). Temperature shifts of typical lines of GdCl3·6H2O. Retrieved January 25, 2026, from a specific publication on ResearchGate. (Please note: A full citation for this source was not available in the provided search results).

-

Heeger Materials. (n.d.). Gadolinium Chloride Hexahydrate Powder, GdCl3.6H2O, CAS 13450-84-5. Retrieved January 25, 2026, from [Link]

- Smith, D. M., Bryant, W. M. D., & Mitchell, J. (1941). Analytical Procedures Employing Karl Fischer Reagent. VIII. The Determination of Water of Hydration in Salts. Journal of the American Chemical Society, 63(7), 1700–1704.

- AquaEnergy Expo Knowledge Hub. (n.d.).

- Honeywell. (2016, October 3).

-

PubChem. (n.d.). Gadolinium chloride hexahydrate. Retrieved January 25, 2026, from [Link]

- ResearchGate. (2025, December 2).

- ResearchGate. (n.d.). DTA and thermogravimetric results (TGA) for aluminum chloride hexahydrate. Retrieved January 25, 2026, from a specific publication on ResearchGate. (Please note: A full citation for this source was not available in the provided search results).

Sources

- 1. Gadolinium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Gadolinium(III) chloride hexahydrate | TargetMol [targetmol.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Gadolinium chloride hexahydrate | Cl3GdH12O6 | CID 197915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. srdata.nist.gov [srdata.nist.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Gadolinium Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of gadolinium chloride hydrate, with a focus on the commonly available hexahydrate form (GdCl₃·6H₂O). As a compound of significant interest in magnetic resonance imaging (MRI) and drug development, a thorough understanding of its solid-state structure is paramount for rational design and application.[1] This document, authored from the perspective of a Senior Application Scientist, elucidates the causal relationships behind experimental choices and provides field-proven insights into its synthesis and structural analysis.

Introduction: The Significance of Gadolinium's Coordination Environment

Gadolinium(III) (Gd³⁺) is a lanthanide metal ion of particular importance due to its unique electronic properties. With a 4f⁷ electron configuration, it possesses the maximum number of unpaired electrons, leading to a large magnetic moment.[2] This inherent paramagnetism is the cornerstone of its application as a contrast agent in MRI, where it enhances signal intensity by reducing the relaxation times of water protons in its vicinity.[2]

However, the free Gd³⁺ ion is toxic. Therefore, in clinical applications, it is chelated with organic ligands to form stable complexes that can be safely administered and excreted.[1] The design and efficacy of these chelates are fundamentally governed by the coordination chemistry of the gadolinium ion. Understanding the foundational crystal structure of its simple hydrated salt, gadolinium chloride hexahydrate, provides a crucial baseline for comprehending its coordination preferences, including bond lengths, coordination numbers, and geometries. This knowledge is invaluable for the development of novel, more effective, and safer gadolinium-based therapeutic and diagnostic agents.

Synthesis and Crystallization of Gadolinium Chloride Hexahydrate

High-quality single crystals are the prerequisite for unambiguous structure determination by X-ray diffraction.[3] Gadolinium chloride hexahydrate is a hygroscopic, water-soluble solid, which presents specific challenges and dictates the choice of crystallization methodology.[2]

Causality of Synthesis Protocol

The synthesis of gadolinium chloride hexahydrate typically begins with gadolinium(III) oxide (Gd₂O₃), a readily available and stable starting material. The oxide is dissolved in concentrated hydrochloric acid (HCl). This acid-base reaction forms gadolinium chloride and water. The use of concentrated HCl serves a dual purpose: it provides the chloride ions and ensures a sufficiently acidic medium to prevent the formation of gadolinium hydroxides or oxychlorides. The subsequent crystallization is then achieved by slow evaporation of the resulting aqueous solution.

The choice of slow evaporation is critical. Rapid evaporation would lead to supersaturation being achieved too quickly, resulting in the formation of a polycrystalline powder or small, poorly-diffracting crystals. By allowing the solvent to evaporate slowly in a controlled environment, the system remains close to equilibrium, permitting the ordered deposition of molecules onto a growing crystal lattice, leading to larger, higher-quality single crystals. Due to the hygroscopic nature of the salt, the evaporation should be conducted in a desiccator or a humidity-controlled chamber to prevent the absorption of excess atmospheric moisture, which can hinder crystallization or lead to deliquescence.[4]

Experimental Protocol: Single Crystal Growth

This protocol describes the synthesis of single crystals of GdCl₃·6H₂O suitable for X-ray diffraction analysis.

Materials:

-

Gadolinium(III) oxide (Gd₂O₃, 99.99% purity)

-

Concentrated hydrochloric acid (HCl, ~37%)

-

Deionized water

-

Small beaker (10-25 mL)

-

Crystallization dish

-

Desiccator with a desiccant (e.g., anhydrous calcium sulfate)

Procedure:

-

Dissolution: Carefully add a stoichiometric excess of concentrated HCl to a small amount of Gd₂O₃ powder in a beaker within a fume hood. A gentle warming on a hotplate may be required to facilitate complete dissolution. The reaction is complete when a clear, colorless solution is obtained.

-

Filtration: If any particulate matter remains, filter the solution through a syringe filter (0.22 µm) into a clean crystallization dish. This step is crucial to remove any nucleation sites that could lead to the formation of multiple small crystals.

-

Evaporation: Place the crystallization dish in a desiccator. The desiccator provides a controlled, low-humidity environment, promoting slow and uniform evaporation of the solvent.

-

Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. As the water and excess HCl evaporate, the solution will become saturated, and crystals will begin to form.

-

Harvesting: Once crystals of a suitable size (0.1-0.3 mm) and quality (transparent, well-defined faces) have formed, carefully harvest them from the mother liquor using a spatula or forceps.[5] Immediately coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent dehydration and decomposition upon exposure to the atmosphere.

Sources

Gadolinium Chloride Hydrate: A Technical Guide to Ensuring Stability and Integrity in Research and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Gadolinium(III) chloride hydrate (GdCl₃·6H₂O) is a pivotal precursor in fields ranging from advanced materials science to the development of clinical magnetic resonance imaging (MRI) contrast agents. Its utility, however, is intrinsically linked to its chemical integrity. As a highly hygroscopic and thermally sensitive compound, improper storage and handling can lead to significant degradation, introducing impurities that compromise experimental accuracy, reproducibility, and safety. This guide provides a comprehensive overview of the physicochemical properties of gadolinium chloride hydrate, details its degradation pathways, establishes rigorous protocols for storage and handling, and presents validated analytical methods for quality control and stability verification.

Introduction: The Criticality of Purity

Gadolinium(III) is of paramount interest due to its unique electronic structure, possessing the maximum number of unpaired electrons for any known element.[1] This property results in a high magnetic moment, making it a cornerstone for T1-weighted MRI contrast agents.[1] In these applications, the potentially toxic free Gd³⁺ ion is chelated with organic ligands to ensure patient safety.[2] The synthesis of these chelates, as well as gadolinium-based nanoparticles and advanced materials, demands a starting material of the highest purity and known composition.[3]

The most common form, gadolinium chloride hexahydrate, is notoriously hygroscopic, readily absorbing atmospheric moisture.[1][4] Furthermore, it is susceptible to hydrolysis upon heating, forming insoluble gadolinium oxychloride (GdOCl).[4][5] The presence of excess water or oxychloride impurities alters the compound's effective molecular weight, leading to significant errors in solution preparation and stoichiometric calculations. For the researcher, this can invalidate experimental results; for the drug developer, it can compromise the safety and efficacy of the final product. This guide serves as an authoritative resource for maintaining the stability and purity of gadolinium chloride hydrate.

Physicochemical Properties

A foundational understanding of the properties of gadolinium chloride hydrate is essential for its proper handling. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | GdCl₃·6H₂O | [3][4] |

| Molecular Weight | 371.70 g/mol | [6] |

| Appearance | White to colorless crystalline powder/solid | [1][4] |

| Density | ~2.42 g/cm³ | [6] |

| Melting Point | 609 °C (anhydrous) | [1] |

| Solubility in Water | Highly soluble | [1][4] |

| Key Characteristic | Hygroscopic | [1][4] |

Chemical Stability and Degradation Pathways

The stability of solid gadolinium chloride hydrate is primarily threatened by two interconnected factors: moisture and heat.

The Central Role of Hygroscopicity

Gadolinium chloride is highly hygroscopic, meaning it has a strong affinity for water and will actively absorb moisture from the atmosphere.[1][4] This process is not benign. The absorption of excess water beyond the six molecules of hydration compromises the material's defined stoichiometry. A bottle of GdCl₃·6H₂O that has been improperly sealed will, over time, become GdCl₃·xH₂O where x > 6. When a researcher weighs out this material assuming the hexahydrate formula, the actual mass of gadolinium will be lower than calculated, leading to concentration errors in prepared solutions.

Thermal Decomposition and Hydrolysis

Heating gadolinium chloride hexahydrate does not simply yield the anhydrous form. Instead, the process is complicated by hydrolysis, where the water molecules coordinate to the gadolinium ion and react to form gadolinium oxychloride (GdOCl), a stable but highly insoluble impurity.[4] This decomposition pathway begins at relatively moderate temperatures and becomes significant well below the melting point of the anhydrous salt.[4][5]

The overall reaction can be summarized as: GdCl₃·6H₂O(s) + Heat → GdOCl(s) + 2 HCl(g) + 5 H₂O(g)

The formation of insoluble GdOCl is a primary indicator of degradation.[4][5] If solutions prepared from the salt appear turbid or contain a white precipitate, it is highly likely that the source material has been compromised.

Caption: Degradation pathway of GdCl₃·6H₂O via moisture absorption and thermal hydrolysis.

Recommended Storage and Handling Protocols

Given the sensitivity of gadolinium chloride hydrate, adherence to strict storage and handling protocols is not merely recommended; it is essential for self-validating experimental work.

Optimal Storage Conditions

-

Container: The material should be stored in its original, tightly sealed container. If repackaging is necessary, use glass or inert polyolefin (polypropylene, polyethylene) bottles with secure, airtight closures.[6]

-

Atmosphere: The primary goal is to minimize exposure to moisture. Storage in a desiccator containing an active desiccant (e.g., silica gel, Drierite™) is the minimum requirement. For long-term storage or for highly sensitive applications, storing the container within a nitrogen- or argon-purged glove box or dry box is best practice.

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources. Room temperature is generally acceptable, provided humidity is controlled. Avoid storing in locations with significant temperature fluctuations, which can cause pressure changes that compromise container seals.

Best Practices for Handling

To maintain the integrity of the bulk material, exposure to the laboratory atmosphere must be minimized during weighing and transfer.

Caption: Workflow for handling hygroscopic gadolinium chloride hydrate to minimize contamination.

Protocols for Quality Control and Stability Verification

Routine verification of the purity and hydration state of gadolinium chloride hydrate is a hallmark of good laboratory practice. The following protocols are fundamental for quality control.

Protocol 1: Determination of Water Content via Volumetric Karl Fischer Titration

Principle: The Karl Fischer titration is a highly specific method for the determination of water content. It is based on the Bunsen reaction, where iodine is reduced by sulfur dioxide in the presence of water. Modern reagents typically use an alcohol (like methanol) as a solvent and a base (like imidazole) to drive the reaction.[3][7] The endpoint is detected potentiometrically.

Methodology:

-

System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be charged with an appropriate solvent (e.g., anhydrous methanol) and pre-titrated to a dry, stable endpoint with the Karl Fischer reagent to eliminate residual moisture in the cell.

-

Titer Determination: Accurately determine the titer (water equivalent) of the Karl Fischer reagent. This is done by injecting a precise mass of pure water (or a certified water standard) into the conditioned titration cell and titrating to the endpoint. The titer (F), in mg/mL, is calculated as: F = (Mass of water in mg) / (Volume of KF reagent in mL)

-

Sample Analysis: a. Quickly and accurately weigh approximately 100-150 mg of the gadolinium chloride hydrate sample. b. Immediately transfer the sample into the conditioned titration vessel. c. Allow the sample to dissolve completely. d. Titrate the sample with the standardized Karl Fischer reagent to the potentiometric endpoint.[8]

-

Calculation: The percentage of water in the sample is calculated as: % H₂O = (Volume of KF reagent for sample in mL × F) / (Mass of sample in mg) × 100

-

Acceptance Criteria: For pure GdCl₃·6H₂O (MW = 371.70 g/mol ), the theoretical water content is 29.08%. A result within ±2% of this value (e.g., 28.5% to 29.7%) typically indicates good quality material.

Protocol 2: Assay of Gadolinium Content via Complexometric EDTA Titration

Principle: Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a classic and reliable method for determining the concentration of metal ions.[9][10] EDTA forms a very stable, 1:1 stoichiometric complex with Gd³⁺. The endpoint is detected using a metallochromic indicator that changes color when it is displaced from the metal ion by EDTA.[11]

Methodology:

-

Preparation of Standard EDTA Solution: Prepare a ~0.05 M EDTA solution by dissolving the appropriate mass of disodium EDTA dihydrate in deionized water. Standardize this solution against a primary standard (e.g., high-purity calcium carbonate or zinc).

-

Sample Preparation: a. Accurately weigh approximately 400-500 mg of the gadolinium chloride hydrate sample. b. Dissolve the sample in ~100 mL of deionized water in a 250 mL Erlenmeyer flask.

-

Titration Procedure: a. Add ~10 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[12] Verify the pH with a pH meter or pH paper. b. Add a small amount (spatula tip) of a suitable metallochromic indicator, such as Eriochrome Black T or Xylenol Orange. The solution should turn to the color of the metal-indicator complex (e.g., wine-red for Eriochrome Black T). c. Titrate the solution with the standardized EDTA solution. The approach to the endpoint is signaled by a gradual color change. d. The endpoint is reached when the solution shows a sharp color change to that of the free indicator (e.g., from wine-red to sky blue for Eriochrome Black T).[13] Record the volume of EDTA used.

-

Calculation: The percentage of gadolinium in the sample is calculated as: % Gd = (Volume of EDTA in L × Molarity of EDTA × 157.25 g/mol ) / (Mass of sample in g) × 100 (Note: 157.25 g/mol is the atomic weight of Gadolinium)

-

Acceptance Criteria: For pure GdCl₃·6H₂O, the theoretical gadolinium content is 42.31%. A result close to this value confirms the identity and purity of the material with respect to its metal content.

Caption: A self-validating workflow for routine quality control of gadolinium chloride hydrate.

Other Advanced Analytical Techniques

For more stringent applications, such as pharmaceutical development, a broader range of analytical techniques may be employed to characterize purity.

| Technique | Purpose | Source(s) |

| ICP-MS/OES | Inductively Coupled Plasma - Mass Spectrometry / Optical Emission Spectrometry. Used to quantify trace metal impurities, including other rare earth elements. | [14][15] |

| XRD | X-ray Diffraction. Confirms the crystalline phase and structure of the material, and can detect crystalline impurities like GdOCl. | [16] |

| XRF | X-ray Fluorescence. A non-destructive technique for elemental analysis to confirm the absence of non-lanthanide elemental impurities. | [17] |

Conclusion

The chemical integrity of gadolinium chloride hydrate is a non-negotiable prerequisite for its successful use in scientific research and drug development. Its pronounced hygroscopicity and susceptibility to thermal hydrolysis are significant liabilities that must be actively managed. By implementing the rigorous storage, handling, and verification protocols detailed in this guide, researchers and scientists can ensure the quality and consistency of their starting material. This disciplined approach is fundamental to generating reproducible data, developing safe and effective therapeutic agents, and advancing the frontiers of science and medicine.

References

-

Wikipedia. Gadolinium(III) chloride. [Link]

-

Yee, N. K., Yeo, C. P., Lim, V., et al. (2020). In vitro toxicological assessment of gadolinium (III) chloride in V79–4 fibroblasts. BMC Research Notes. [Link]

- Zakiryanova, I. D., et al.

-

ResearchGate. Mechanism and Caloric Effects of the Thermal Dehydration of GdCl3 ⋅ 6H2O Crystalline Hydrate. [Link]

-

MDPI. Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments. [Link]

-

Royal Society of Chemistry. Chapter 2: Gadolinium-based Contrast Agents. [Link]

-

Chemistry LibreTexts. 9.3: Complexation Titrations. [Link]

-

Taylor & Francis Online. Non-isothermal kinetics of the thermal decomposition of gadolinium nitrate. [Link]

-

AZoM. Exploring the Concept of Relative Purity in Rare Earth Materials. [Link]

-

Wikipedia. Gadolinium oxychloride. [Link]

-

Truman State University. Determination of Mg by Titration with EDTA. [Link]

-

Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

-

European Medicines Agency. Guideline on Stability Testing of Existing Active Substances and Related Finished Products. [Link]

-

White Rose Research Online. Methodologies and developments in the analysis of REEs. [Link]

-

Chemistry For Everyone. What Is The Role Of EDTA In Complexometric Titrations? [Link]

-

AquaEnergy Expo. Good Titration Practice™ in Karl Fischer Titration. [Link]

-

Wikipedia. Complexometric titration. [Link]

Sources

- 1. Gadolinium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. In vitro toxicological assessment of gadolinium (III) chloride in V79–4 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metrohm.com [metrohm.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 11. youtube.com [youtube.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Development of an analytical method for accurate and precise determination of rare earth element concentrations in geological materials using an MC-ICP-MS and group separation [frontiersin.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Exploring the Concept of Relative Purity in Rare Earth Materials [stanfordmaterials.com]

An In-depth Technical Guide to the Core Research Applications of Gadolinium Chloride Hydrate

Introduction: Unveiling the Utility of a Lanthanide Salt in Biological Research

Gadolinium (III) chloride hydrate (GdCl₃·6H₂O), a water-soluble, hygroscopic crystalline powder, has carved a significant niche in experimental biology and preclinical research.[1][2] While various gadolinium compounds are renowned for their use as contrast agents in magnetic resonance imaging (MRI), the simpler hydrated chloride salt is a powerful tool for investigating the roles of specific cell populations, particularly macrophages, in a variety of physiological and pathological processes.[2][3] This guide provides an in-depth exploration of the fundamental applications of gadolinium chloride hydrate, offering technical insights and field-proven methodologies for researchers, scientists, and drug development professionals. We will delve into its primary mechanism of action, its utility in disease models, and provide actionable protocols to empower your research endeavors.

Core Mechanism of Action: Selective Macrophage Inhibition

The cornerstone of gadolinium chloride's utility in research lies in its ability to selectively inhibit macrophages, most notably Kupffer cells, the resident macrophages of the liver.[4][5] Macrophages internalize gadolinium chloride, which then leads to the inhibition of their phagocytic function.[6] This targeted action allows researchers to dissect the contributions of these cells to various biological phenomena.

It is hypothesized that extracellular gadolinium ions may block calcium channels, impacting downstream signaling pathways that govern actin cytoskeleton dynamics and cellular functions.[7] While the precise molecular cascade is a subject of ongoing investigation, the functional consequence is a transient suppression of macrophage activity. This effect is particularly pronounced in the liver and spleen, organs with a high density of resident macrophages that form the reticuloendothelial system (RES).[8]

It is crucial to note that while gadolinium chloride is often referred to as a "depleting" agent, its primary action is more accurately described as functional inactivation or inhibition.[5][9] This distinction is vital for accurate experimental interpretation.

Key Research Applications

The selective inhibition of macrophages by gadolinium chloride has been leveraged across several key areas of research:

Elucidating the Role of Kupffer Cells in Liver Pathophysiology

The liver is a central focus for research employing gadolinium chloride due to the abundance and critical role of Kupffer cells in hepatic health and disease.

-

Drug-Induced Liver Injury (DILI): Gadolinium chloride pretreatment has been shown to alleviate drug-induced hepatotoxicity in models using agents like thioacetamide and carbon tetrachloride.[4][5] By inactivating Kupffer cells, researchers can demonstrate their pivotal role in mediating the inflammatory cascade and subsequent tissue damage in DILI.[4]

-

Liver Regeneration: Studies on liver regeneration after partial hepatectomy have utilized gadolinium chloride to investigate the contribution of Kupffer cell-derived signals, such as cytokines.[9][10]

-

Inflammatory Liver Disease: In models of sepsis and endotoxemia, gadolinium chloride is used to demonstrate that Kupffer cells are a major source of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][11] Its administration can mitigate the systemic inflammatory response and protect against liver damage.[4]

-

Cholestatic Liver Disease: Research into conditions like Niemann-Pick type C disease has shown that gadolinium chloride can rescue liver damage by targeting foam cells, which are lipid-laden macrophages.[12][13]

Experimental Workflow: Investigating the Role of Kupffer Cells in Drug-Induced Liver Injury

Caption: GdCl₃ enhances nanoparticle delivery to tumors by inhibiting RES uptake.

Investigating Macrophage Polarization

Recent studies have begun to explore the differential effects of gadolinium chloride on macrophage subtypes. Some evidence suggests that gadolinium chloride treatment may specifically reduce M1-type pro-inflammatory macrophages without significantly affecting M2-type anti-inflammatory macrophages. [14]This opens up new avenues for investigating the distinct roles of macrophage polarization states in disease.

Emerging Applications in Cancer Research

Beyond its use in enhancing nanoparticle delivery, gadolinium chloride itself is being investigated for direct anti-cancer effects. Some studies have shown that it can inhibit cell proliferation and motility in certain cancer cell lines, such as cisplatin-resistant human oral cancer cells, and induce apoptosis in osteosarcoma and hepatoblastoma cells. [3]These applications are still emerging but highlight the potential for gadolinium chloride to be used as a primary therapeutic agent in specific contexts.

Experimental Protocols and Methodologies

The successful application of gadolinium chloride hinges on meticulous experimental design and execution.

Preparation and Handling of Gadolinium Chloride

-

Material: Use Gadolinium (III) chloride hexahydrate (CAS No. 13450-84-5). [15]* Properties: It is a white, crystalline, hygroscopic powder that is soluble in water. [1]* Solution Preparation: For in vivo studies, prepare a stock solution by dissolving gadolinium chloride hexahydrate in sterile, pyrogen-free 0.9% saline. The solution should be prepared fresh before each experiment. A common concentration for intravenous injection is 10 mg/mL.

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [1][15] * Handle the powder in a well-ventilated area or under a fume hood to avoid generating dust. [1] * Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [15][16]

-

In Vivo Administration Protocol: Kupffer Cell Inhibition in Rodents

This protocol is a standard method for inducing Kupffer cell blockade in rats or mice.

-

Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats, C57BL/6 mice) that have been properly acclimatized.

-

Dosage: A commonly effective dose is 7-10 mg/kg of body weight. [6][17]This dose has been shown to be safe in various animal models. [12]3. Route of Administration: Intravenous (i.v.) injection is the most common and effective route for targeting the liver and spleen. The tail vein is typically used.

-

Timing: Administer gadolinium chloride 24 hours prior to the experimental challenge (e.g., administration of a hepatotoxin, induction of sepsis, injection of nanoparticles). [17]This allows sufficient time for the macrophages to be inactivated.

-

Control Group: An essential control group should receive an equivalent volume of the vehicle (sterile 0.9% saline) via the same route of administration.

-

Confirmation of Inhibition (Optional but Recommended): To validate the inhibition of Kupffer cell function, a phagocytic uptake assay can be performed. This can involve injecting a substance like India ink and histologically assessing its clearance by the liver. [12]

In Vitro Protocol: Assessing Direct Effects on Macrophages

-

Cell Culture: Culture a relevant macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.

-

Treatment: Add gadolinium chloride directly to the cell culture medium at various concentrations. A typical starting range for in vitro studies might be 0.1 mM to 1.0 mM, though dose-response curves should be established for each cell type and endpoint. [18]3. Incubation: Incubate the cells with gadolinium chloride for a specified period (e.g., 3 to 24 hours), depending on the experimental question. [18]4. Endpoint Analysis: Assess the desired endpoints, which could include:

-

Cytotoxicity: MTT assay to measure cell viability. [18] * Phagocytosis: Measure the uptake of fluorescently labeled beads or bacteria.

-

Cytokine Production: Following stimulation (e.g., with LPS), measure the release of cytokines into the supernatant by ELISA.

-

Gene Expression: Analyze changes in the expression of macrophage-related genes using qPCR.

-

Quantitative Data Summary

| Application Area | Animal Model | GdCl₃ Dose & Route | Key Findings & Quantitative Outcomes |

| Drug-Induced Liver Injury | Rat | 10 mg/kg, i.v. | Attenuated increases in serum ALT and AST; Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6). [4][17] |

| Sepsis (LPS-induced) | Rat | 7 mg/kg, i.v. (x2 days) | Completely prevented mortality; Significantly reduced LPS-stimulated PGE₂ release by splenic macrophages. [6] |

| Nanoparticle Imaging | Mouse | 10 mg/kg, i.v. | Increased circulatory time of quantum dots; Amplified tumor-specific signal. [8] |

| Pulmonary Inflammation | Rat | 7 mg/kg, i.v. | Abrogated ozone-induced increases in bronchoalveolar lavage fluid cells and protein. [19] |

Considerations and Alternatives

While gadolinium chloride is a powerful tool, it is essential to acknowledge its limitations. The inhibition is transient, and the exact duration can vary. [6]Furthermore, while it primarily targets macrophages, off-target effects on other cell types, especially at higher concentrations, cannot be entirely ruled out.

For studies requiring more complete or sustained macrophage depletion, clodronate liposomes are a widely used alternative. [20]However, gadolinium chloride offers a simpler, non-liposomal option that is often sufficient for addressing many research questions related to macrophage function.

Conclusion

Gadolinium chloride hydrate is a versatile and accessible tool for researchers investigating the multifaceted roles of macrophages in health and disease. Its ability to transiently inhibit these key immune cells, particularly Kupffer cells, provides a window into their contributions to liver disease, systemic inflammation, and even the efficacy of nanomedicines. By understanding its mechanism of action and employing rigorous, well-controlled experimental protocols, scientists can continue to leverage this simple lanthanide salt to generate significant and field-proven insights.

References

-

The Effect of Magnetic Field Gradient and Gadolinium-Based MRI Contrast Agent Dotarem on Mouse Macrophages - MDPI. [Link]

-

In vitro toxicological assessment of gadolinium (III) chloride in V79–4 fibroblasts - PMC. [Link]

-

Gadolinium Chloride Inhibits the Production of Liver Interleukin-27 and Mitigates Liver Injury in the CLP Mouse Model - PMC - NIH. [Link]

-

Effects of aging and gadolinium chloride on M1 and M2 macrophages in... - ResearchGate. [Link]

-

Gadolinium Chloride Augments Tumor-Specific Imaging of Targeted Quantum Dots in vivo. [Link]

-

Gadolinium chloride hexahydrate and its intercalation into synthetic saponite: structure, characterization and slow magnetic relaxation of the intercalated sample - RSC Publishing. [Link]

-

Any suggestions on macrophage depletion with compound that is NOT clodronate liposome? | ResearchGate. [Link]

-

Gadolinium (III) Chloride Hydrate (GdCl3) (CAS No. 13450-84-5) Supplier | Stanford Materials Corporation. [Link]

-

Gadolinium chloride pre-treatment reduces the inflammatory response and preserves intestinal barrier function in a rat model of sepsis - PMC - NIH. [Link]

-

Depletion of Kupffer cell function by gadolinium chloride attenuates thioacetamide-induced hepatotoxicity. Expression of metallothionein and HSP70 - PubMed. [Link]

-

Inhibition of Macrophages With Gadolinium Chloride Alters Intercellular Adhesion molecule-1 Expression in the Liver During Acute Endotoxemia in Rats - PubMed. [Link]

-

Effect of Gadolinium Chloride on Liver Regeneration Following Thioacetamide-Induced Necrosis in Rats - PMC - NIH. [Link]

-

Preparation and In Vitro Evaluation of a Gadolinium-Containing Vitamin E TPGS Micelle as a Potential Contrast Agent for MR Imaging - NIH. [Link]

-

Alternatives to Gadolinium-Based Contrast Agents Show Potential - RSNA. [Link]

-

Gadolinium Chloride Rescues Niemann–Pick Type C Liver Damage - MDPI. [Link]

-

Gadolinium Chloride (GdCl3) Inhibits Cell Proliferation and Cell Motilityin Cisplatin- Resistant Human Oral Cancer CAR Cells: A - Scientific Literature. [Link]

-

(PDF) PEG-modified gadolinium nanoparticles as contrast agents for in vivo micro-CT. [Link]

-

Gadolinium Chloride - ORIGINAL MEASUREMENTS: Merbach, A.; Pitteloud, MN; Jaccard, P.. [Link]

-

Gadolinium chloride augments tumor-specific imaging of targeted quantum dots in vivo - PubMed. [Link]

-

A Manganese-based Alternative to Gadolinium: Contrast-enhanced MR Angiography, Excretion, Pharmacokinetics, and Metabolism - PubMed Central. [Link]

-

Gadolinium (III) Chloride Hydrate (GdCl3) - AEM REE. [Link]

-

Handbook of Synthetic Methodologies and Protocols of Nanomaterials : Gadolinium (64Gd) - World Scientific Publishing. [Link]

-

Gadolinium chloride inhibits lipopolysaccharide-induced mortality and in vivo prostaglandin E2 release By splenic macrophages - PubMed. [Link]

-

Nonsteroidal Anti-Inflammatory Drug Conjugated with Gadolinium (III) Complex as an Anti-Inflammatory MRI Agent - MDPI. [Link]

-

Effects of gadolinium chloride (GdCl 3 ) on apoptosis in U-2 OS cells.... - ResearchGate. [Link]

-

Gadolinium Chloride Rescues Niemann–Pick Type C Liver Damage - ResearchGate. [Link]

-

Inactivation of kupffer cells by gadolinium chloride protects murine liver from radiation-induced apoptosis - PubMed. [Link]

-

Construction of a High Nuclear Gadolinium Cluster with Enhanced Magnetocaloric Effect through Structural Transition | ACS Omega - ACS Publications. [Link]

-

Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review - PMC - NIH. [Link]

-

Inhibition of Macrophages With Gadolinium Chloride Abrogates Ozone-Induced Pulmonary Injury and Inflammatory Mediator Production - PubMed. [Link]

-

Enhanced In Vivo Radiotherapy of Breast Cancer Using Gadolinium Oxide and Gold Hybrid Nanoparticles | ACS Applied Bio Materials. [Link]

-

Gadolinium Chloride Restores the Function of the Gap Junctional Intercellular Communication between Hepatocytes in a Liver Injury - MDPI. [Link]

-

Modulation of kupffer cell activity by gadolinium chloride in endotoxemic rats - PubMed. [Link]

-

Differential effects of gadolinium chloride on Kupffer cells in vivo and in vitro - PubMed. [Link]

-

Kupffer cell depletion by gadolinium chloride enhances liver regeneration after partial hepatectomy in rats - PubMed. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. aemree.com [aemree.com]

- 3. scientificliterature.org [scientificliterature.org]

- 4. Gadolinium Chloride Inhibits the Production of Liver Interleukin-27 and Mitigates Liver Injury in the CLP Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Depletion of Kupffer cell function by gadolinium chloride attenuates thioacetamide-induced hepatotoxicity. Expression of metallothionein and HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gadolinium chloride inhibits lipopolysaccharide-induced mortality and in vivo prostaglandin E2 release By splenic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of Magnetic Field Gradient and Gadolinium-Based MRI Contrast Agent Dotarem on Mouse Macrophages | MDPI [mdpi.com]

- 8. Gadolinium Chloride Augments Tumor-Specific Imaging of Targeted Quantum Dots in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kupffer cell depletion by gadolinium chloride enhances liver regeneration after partial hepatectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Gadolinium Chloride on Liver Regeneration Following Thioacetamide-Induced Necrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gadolinium chloride pre-treatment reduces the inflammatory response and preserves intestinal barrier function in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. Inactivation of kupffer cells by gadolinium chloride protects murine liver from radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro toxicological assessment of gadolinium (III) chloride in V79–4 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of macrophages with gadolinium chloride abrogates ozone-induced pulmonary injury and inflammatory mediator production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Hygroscopic Nature of Gadolinium(III) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gadolinium(III) chloride (GdCl₃) is a critical precursor in synthesizing gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI) and other advanced materials.[1][2] Both its anhydrous and hydrated forms are intensely hygroscopic, readily absorbing atmospheric moisture. This property, if not meticulously controlled, introduces significant variability into experimental and manufacturing processes. Inaccurate hydration states lead to errors in stoichiometry, concentration, and ultimately, the performance and stability of the final product. This guide provides an in-depth analysis of the hygroscopic nature of GdCl₃ hydrate, detailing its chemical properties, characterization techniques, and rigorous protocols for handling and storage to ensure experimental reproducibility and product integrity.

The Physicochemical Basis of Hygroscopicity in GdCl₃

Gadolinium(III) chloride is a colorless, crystalline salt that is highly soluble in water.[3] Its strong affinity for water is rooted in the high charge density of the Gd³⁺ ion. This electropositive nature drives the coordination of water molecules from the atmosphere to the gadolinium center.[4] The most commonly available form is the hexahydrate, GdCl₃·6H₂O.[3][5]

Upon exposure to ambient air, anhydrous or lower hydrates of GdCl₃ will actively absorb water until an equilibrium is reached, typically forming the stable hexahydrate.[6] If humidity is sufficiently high, the salt can absorb enough water to dissolve itself, a phenomenon known as deliquescence .[7] This uncontrolled hydration fundamentally alters the material's mass and molarity, posing a significant challenge in applications requiring precise stoichiometry.

Structural Implications of Hydration

The coordination environment of the gadolinium ion changes with its hydration state. In the hexahydrate form, the gadolinium ion is typically coordinated by six water molecules and two chloride ions, resulting in a coordination number of eight.[3][8] The structure of these lanthanide chloride hydrates can vary, with heavier lanthanides like gadolinium adopting a monoclinic crystal system for the hexahydrate.[8] Understanding these structural forms is crucial as the coordination sphere dictates the material's reactivity and properties.

Impact on Drug Development and Research

The hygroscopic nature of GdCl₃ is a critical control parameter in research and pharmaceutical development for several reasons:

-

Stoichiometric Accuracy: In synthesizing gadolinium-based complexes, the precise molar ratio of GdCl₃ to the chelating ligand is paramount. Unaccounted-for water weight leads to incorrect molar calculations, resulting in incomplete reactions, yield loss, and the formation of impurities.

-

Concentration and Dosing: For in-vitro and in-vivo studies, the exact concentration of the gadolinium-containing species is vital. Inaccurate water content can lead to dosing errors, affecting the reliability of toxicological and efficacy data.[9][10]

-

Stability and Formulation: The presence of excess water can impact the stability of the final drug product, potentially promoting hydrolysis or other degradation pathways.[11] Controlling the hydration state is essential for developing stable, long-shelf-life formulations.

Characterization of Hydration State

Determining the precise water content of a GdCl₃ sample is a cornerstone of its proper use. Several analytical techniques are employed for this purpose, each with specific advantages.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is highly effective for observing the stepwise dehydration of GdCl₃·6H₂O.

-

Causality of Experimental Choice: TGA is chosen for its ability to differentiate between surface (adsorbed) water and bound (crystalline) water by identifying distinct mass loss events at different temperatures. The resulting thermogram provides a quantitative measure of the water content corresponding to each dehydration step.[13] For instance, heating GdCl₃·6H₂O will show a significant mass loss corresponding to the removal of the six water molecules. However, at higher temperatures, hydrolysis can occur, forming gadolinium oxychloride (GdOCl), which must be considered when interpreting the data.[13]

Table 1: Theoretical Water Content of GdCl₃ Hydrates

| Hydrate Form | Molecular Weight ( g/mol ) | Water Content (% w/w) |

|---|---|---|

| GdCl₃ (Anhydrous) | 263.61 | 0.00% |

| GdCl₃·6H₂O | 371.70 | 29.08% |

Karl Fischer Titration

This is considered the gold-standard method for water content determination due to its high accuracy, precision, and specificity for water.[14][15]

-

Causality of Experimental Choice: Unlike gravimetric methods that measure the loss of any volatile component, Karl Fischer titration is a chemical method based on a stoichiometric reaction with water, ensuring that only water is quantified. This specificity is crucial when dealing with samples that may contain other volatile impurities. Both volumetric and coulometric Karl Fischer methods are available; the choice depends on the expected water content, with coulometry being more sensitive for trace amounts.[15][16]

Protocols for Handling, Storage, and Analysis

Adherence to strict handling protocols is non-negotiable to maintain the integrity of GdCl₃.

Storage and Handling Protocol

-

Primary Storage: Store GdCl₃ hydrate in a tightly sealed, airtight container. The use of parafilm or other sealing tapes around the container lid provides an additional barrier against moisture ingress.[17]

-

Secondary Storage: For long-term storage, place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide).[7][18] For highly sensitive applications, storage in an inert atmosphere glove box with low humidity (<1% RH) is the preferred method.[19]

-

Dispensing: Weighing and dispensing of the material should be performed as quickly as possible to minimize exposure to the atmosphere.[20] For critical applications, all manipulations should be carried out within a glove box.

Diagram 1: Workflow for Handling Hygroscopic GdCl₃

Caption: A validated workflow for storing and handling hygroscopic GdCl₃.

Experimental Protocol: Water Content Determination by Thermogravimetric Analysis (TGA)

This protocol provides a self-validating system for quantifying the water of hydration in a GdCl₃·6H₂O sample.

-

Instrument Preparation & Calibration:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Tare a clean, empty alumina or platinum crucible.

-

-

Sample Preparation:

-

Inside a low-humidity environment (glove box or balance draft shield), accurately weigh 5-10 mg of the GdCl₃ hydrate sample into the tared crucible.

-

Record the initial mass precisely.

-

-

TGA Method Execution:

-

Load the sample crucible into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. This inert atmosphere prevents oxidative side reactions.

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This controlled heating rate allows for the separation of distinct dehydration events.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis and Validation:

-

Analyze the resulting TGA curve. Identify the onset and end temperatures for each mass loss step.

-

Calculate the percentage mass loss for each step. The primary mass loss below ~200 °C should correspond to the loss of water of hydration.

-

Validation Check: Compare the experimentally determined mass loss percentage to the theoretical water content of GdCl₃·6H₂O (29.08%). A result within an acceptable tolerance (e.g., ±1%) validates the assumed hydration state. Deviations may indicate partial dehydration during storage or the presence of a different hydrate.

-

Diagram 2: TGA Dehydration Process of GdCl₃·6H₂O

Caption: Stepwise thermal decomposition of GdCl₃·6H₂O observed via TGA.

Conclusion

The hygroscopic nature of gadolinium(III) chloride hydrate is an intrinsic chemical property that presents both challenges and the need for rigorous control in scientific and pharmaceutical settings. Understanding the principles of water absorption, the different hydration states, and their impact on experimental accuracy is fundamental. By implementing robust characterization techniques like TGA and Karl Fischer titration, and adhering to strict handling and storage protocols, researchers can mitigate the risks associated with hygroscopicity. This diligence ensures the reliability of experimental data, the consistency of manufacturing processes, and the ultimate safety and efficacy of gadolinium-based products.

References

-

Wikipedia. Gadolinium(III) chloride. [Link]

-

Stanford Materials Corporation. Gadolinium (III) Chloride Hydrate (GdCl3) (CAS No. 13450-84-5) Supplier. [Link]

-

National Center for Biotechnology Information. Gadolinium(III) chloride hydrate. PubChem Compound Database. [Link]

-

AEM REE. Gadolinium (III) Chloride Hydrate (GdCl3). [Link]

-

Popkin, B. M., D'Anci, K. E., & Rosenberg, I. H. (2010). Water, hydration, and health. Nutrition reviews, 68(8), 439–458. [Link]

-

ResearchGate. DTA and thermogravimetric results (TGA) for aluminum chloride... [Link]

-

Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

-